molecular formula C19H17FN2O2 B5348943 2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide

2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide

Cat. No. B5348943
M. Wt: 324.3 g/mol
InChI Key: FHLHPMFSQNCTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to selectively inhibit fibroblast growth factor receptor (FGFR) kinases, which are known to play a critical role in the development of cancer, angiogenesis, and other pathological conditions.

Mechanism of Action

FIIN-3 selectively inhibits 2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream targets, which are involved in the development and progression of cancer. The selectivity of FIIN-3 for this compound kinases is due to the unique conformational changes that occur in the ATP-binding site of this compound kinases compared to other kinases.
Biochemical and Physiological Effects:
FIIN-3 has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are mediated by the inhibition of this compound kinases, which are involved in the regulation of these processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of FIIN-3 is its selectivity for 2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide kinases, which makes it a useful tool for studying the role of this compound kinases in cancer and other pathological conditions. However, one of the limitations of FIIN-3 is its low solubility in water, which can make it difficult to use in certain in vitro and in vivo experiments.

Future Directions

There are several future directions for the study of FIIN-3, including the development of more potent and selective inhibitors of 2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide kinases, the investigation of the role of this compound kinases in other pathological conditions, and the development of new therapeutic strategies based on the inhibition of this compound kinases. Additionally, the use of FIIN-3 in combination with other drugs may provide a more effective treatment for cancer and other diseases.

Synthesis Methods

The synthesis of FIIN-3 involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The first step involves the synthesis of 4-fluorophenol, which is then reacted with 2-bromoethanol to form 2-(4-fluorophenoxy)ethanol. The latter compound is then converted to the corresponding mesylate, which is reacted with isoquinoline-5-carbaldehyde to form the key intermediate. The final step involves the coupling of the key intermediate with N-methylacetamide to form FIIN-3.

Scientific Research Applications

FIIN-3 has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have shown that FIIN-3 exhibits potent inhibitory activity against 2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide kinases, which are known to be involved in the development of various cancers, including breast, lung, and gastric cancer. FIIN-3 has also been found to inhibit angiogenesis, which is a critical process in the growth and spread of cancer cells.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(isoquinolin-5-ylmethyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-22(19(23)13-24-17-7-5-16(20)6-8-17)12-15-4-2-3-14-11-21-10-9-18(14)15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLHPMFSQNCTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=C1C=CN=C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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